1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide

Chemical Biology Medicinal Chemistry Pharmacological Screening

1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide is a synthetic, hybrid heterocyclic small molecule that incorporates both 1-methylindole-6-carboxamide and 1-methylbenzimidazole pharmacophores connected via an ethyl linker. Its molecular formula is C19H18N4O (MW 318.4 g/mol).

Molecular Formula C20H20N4O
Molecular Weight 332.4 g/mol
Cat. No. B12164383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide
Molecular FormulaC20H20N4O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C
InChIInChI=1S/C20H20N4O/c1-23-12-10-14-7-8-15(13-18(14)23)20(25)21-11-9-19-22-16-5-3-4-6-17(16)24(19)2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,25)
InChIKeyFWWXHTOJTKKOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide: Basic Identity for Procurement Screening


1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide is a synthetic, hybrid heterocyclic small molecule that incorporates both 1-methylindole-6-carboxamide and 1-methylbenzimidazole pharmacophores connected via an ethyl linker . Its molecular formula is C19H18N4O (MW 318.4 g/mol). This compound belongs to a broader chemotype of indole-benzimidazole amides investigated for diverse biological activities, including kinase inhibition and epigenetic modulation; however, publicly available quantitative pharmacological data specifically for this precise structure versus direct analogs remain extremely limited in primary literature and authoritative databases.

Why Generic Indole-Benzimidazole Carboxamides Cannot Replace 1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide


Empirical structure-activity relationship (SAR) studies on indole-benzimidazole amide chemotypes demonstrate that seemingly minor structural modifications—such as the N-methylation pattern on the benzimidazole ring and the regioisomeric attachment of the carboxamide to the indole core—can profoundly modulate target affinity, selectivity, and intrinsic efficacy [1]. In this class, a shift from a 2-carboxamide to a 6-carboxamide on the indole, or the introduction of an N-methyl group on the benzimidazole, has been shown to invert functional activity from antagonism to agonism or alter selectivity profiles across receptor subtypes [1]. Consequently, generic or closely related indole-benzimidazole amides cannot be assumed to be functionally interchangeable with the specific 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide scaffold for any research application. Direct, quantifiable comparator evidence for this exact compound, however, is not yet established in the public domain.

Product-Specific Quantitative Evidence Guide for 1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide


Limitation of Available Comparator-Based Quantitative Evidence

Following an exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor-generated content), no direct head-to-head or cross-study comparable quantitative biological activity data were identified for this specific compound against named structural analogs or in-class candidates. The compound's closest publicly described analog, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide (lacking the N-methyl group on the benzimidazole), has a recorded CAS (1574361-99-1) but similarly lacks published functional assay data . Therefore, the quantitative differentiation requirements for a Product-Specific Evidence Guide cannot be satisfied at this time. Researchers and procurement specialists should treat this compound as an uncharacterized screening candidate and must generate their own comparator data to inform selection decisions.

Chemical Biology Medicinal Chemistry Pharmacological Screening

Research and Industrial Application Scenarios for 1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide


Chemical Probe Generation for Target Identification

Given the SAR sensitivity of the indole-benzimidazole amide class [1], this compound could serve as a starting scaffold for designing affinity-based chemical probes. Its unique dual N-methylation pattern may offer a distinct binding mode to proteins within the epigenetic or kinase target families, but only if de novo target engagement profiling is conducted; no pre-existing data supports prioritization over other analogs [1].

Combinatorial Library Expansion and Diversity-Oriented Synthesis

This compound's structure, with its specific 6-carboxamide indole regioisomer and 1-methylbenzimidazole moiety, contributes to chemical diversity in compound collections aimed at exploring novel biological space. Its procurement is rational for inclusion in a screening library specifically designed to probe structure-activity relationships around the indole C6 position, a feature differentiating it from more common 2- or 3-substituted indole carboxamides [1].

Analytical Reference for Structure Confirmation

The compound may be procured as an analytical reference standard for confirming the structure of newly synthesized indole-benzimidazole hybrids via NMR or mass spectrometry, leveraging its distinct and fully assigned chemical shifts. This utility depends entirely on the vendor providing a comprehensive Certificate of Analysis with full spectral assignments, which is not currently available from independent public sources.

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